molecular formula C16H20N2O3 B2750911 2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide CAS No. 862814-49-1

2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide

Cat. No.: B2750911
CAS No.: 862814-49-1
M. Wt: 288.347
InChI Key: GKFOCCHJRWKYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Dimethylation: The indole core is then dimethylated at the 1 and 2 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Acylation: The dimethylated indole is acylated with an appropriate acyl chloride to introduce the oxoacetamide group.

    N-Alkylation: Finally, the compound is N-alkylated with 1-methoxypropan-2-amine to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxoacetamide group to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As an indole derivative, it may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms involving indole derivatives.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for drug development.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body, modulating their activity. The compound may bind to specific proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide
  • 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-hydroxypropan-2-yl)-2-oxoacetamide

Uniqueness

The unique structural features of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide, such as the dimethylation at the 1 and 2 positions of the indole ring and the specific N-alkylation, may confer distinct biological activities and chemical reactivity compared to similar compounds. These differences can be crucial in determining its suitability for specific applications in medicinal chemistry and other fields.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10(9-21-4)17-16(20)15(19)14-11(2)18(3)13-8-6-5-7-12(13)14/h5-8,10H,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFOCCHJRWKYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.